3-Bromo-N-(cyanomethyl)benzamide is an organic compound with the molecular formula C9H8BrN2. It features a benzamide structure substituted with a bromine atom and a cyanomethyl group, making it a significant compound in organic synthesis and medicinal chemistry. This compound is primarily utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods, including bromination of N-(cyanomethyl)-2-methylbenzamide or cyanoacetylation of amines. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings using established synthetic routes.
3-Bromo-N-(cyanomethyl)benzamide belongs to the class of aromatic amides, specifically benzamides, which are characterized by the presence of an amide functional group attached to a benzene ring. The presence of both bromine and cyanomethyl groups enhances its reactivity and potential applications in synthetic organic chemistry.
The synthesis of 3-bromo-N-(cyanomethyl)benzamide typically involves two main approaches:
The molecular structure of 3-bromo-N-(cyanomethyl)benzamide consists of:
3-Bromo-N-(cyanomethyl)benzamide can undergo several chemical reactions, including:
The mechanism of action for 3-bromo-N-(cyanomethyl)benzamide varies based on its application:
Spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy) confirm the structural integrity and purity of synthesized compounds .
3-Bromo-N-(cyanomethyl)benzamide has several significant applications in scientific research:
The historical trajectory of 3-bromo-N-(cyanomethyl)benzamide is embedded in the broader evolution of benzamide chemistry, which originated with the isolation and characterization of simple benzamides in the late 19th century. Early research focused on foundational reactions like hydrolysis and condensation using unsubstituted benzamide (C₇H₇NO) . The mid-20th century witnessed significant innovation when chemists recognized that ring substitutions on the benzamide scaffold could dramatically alter physicochemical properties and biological activity. This era produced therapeutic derivatives like procarbazine (antineoplastic) and metoclopramide (prokinetic), establishing benzamide as a versatile pharmacophore .
The strategic introduction of electron-withdrawing groups, particularly the cyanomethyl moiety (–CH₂CN), emerged as a pivotal advancement in the late 20th and early 21st centuries. This shift was driven by the pursuit of compounds with enhanced electronic properties and metabolic stability. 3-Bromo-N-(cyanomethyl)benzamide itself gained prominence as an intermediate in pharmaceutical development, notably contributing to kinase inhibitor syntheses. A landmark application was its role in developing Janus kinase 2 (JAK2) inhibitors like momelotinib (CYT-387), where the 3-bromo-N-(cyanomethyl)benzamide moiety serves as a critical building block. This compound demonstrated efficacy in treating myeloproliferative neoplasms such as primary myelofibrosis, polycythemia vera, and essential thrombocythemia [2] [8]. Its synthesis typically involves nucleophilic acyl substitution between 3-bromobenzoyl chloride and aminoacetonitrile, or via palladium-catalyzed cyanation protocols, achieving yields of 71–79% under optimized conditions .
Table 1: Key Developments in Cyanomethyl-Substituted Benzamide Chemistry
Time Period | Innovation Focus | Representative Compounds | Impact on Synthesis |
---|---|---|---|
Late 19th Century | Foundational chemistry | Simple benzamide (C₇H₇NO) | Established hydrolysis/condensation reaction paradigms |
Mid-20th Century | Ring substitution | Procarbazine, Metoclopramide | Demonstrated therapeutic potential via ring modifications |
Late 20th Century | Electron-withdrawing groups | Ortho-cyanomethyl benzamides | Improved metabolic stability and electronic profiles |
21st Century | Targeted therapeutics | 3-Bromo-N-(cyanomethyl)benzamide (momelotinib precursor) | Enabled synthesis of kinase inhibitors for myeloproliferative diseases |
3-Bromo-N-(cyanomethyl)benzamide (C₁₀H₉BrN₂O, MW 253.10 g/mol) exhibits distinctive chemical behavior attributable to the synergistic interplay between its bromo (–Br), cyanomethyl (–CH₂CN), and carboxamide (–CONH–) functional groups. The molecule features a benzamide core substituted at the meta position by bromine and nitrogen by the cyanomethyl group, represented by the SMILES string CC1=C(C=CC=C1Br)C(=O)NCC#N [4]. This arrangement creates a multifaceted electronic profile:
Table 2: Positional Isomerism and Functional Group Effects in Cyanomethyl Benzamides
Substitution Pattern | Electronic Properties | Key Reactivity | Unique Applications |
---|---|---|---|
3-Bromo-N-(cyanomethyl) (Meta-Br) | – Moderate +R effect (Br) – Strong –I effect (cyanomethyl) | – Pd-catalyzed cross-coupling at Br – Nitrile derivatization or cyclization | – Kinase inhibitor precursors (e.g., momelotinib) – Suzuki coupling intermediates |
2-(Cyanomethyl)benzamide (Ortho-cyanomethyl) | – Intramolecular H-bonding (N–H···N≡C) – Enhanced ring polarization | – Electrophilic substitution at para position – Radical stabilization for selenylation | – Ebselen analog synthesis – Visible-light promoted denitrogenative coupling |
4-Chloro-N-(cyanomethyl) (Para-Cl) | – Attenuated –I effect – Minimal intramolecular interaction | – Ortho-directed Friedel-Crafts alkylation – Acid-catalyzed polymerization | – Polymer chemistry intermediates – Low-yield electrophilic substitutions |
The meta-bromine placement differentiates this isomer from ortho or para analogs. Comparative studies show the meta isomer’s superior performance in palladium-catalyzed reactions due to reduced steric hindrance versus ortho analogs and minimized electronic deactivation versus para derivatives. For example, in Suzuki-Miyaura couplings, the meta-bromo isomer achieves turnover frequencies (TOFs) 3–5× higher than its ortho or para counterparts due to optimal halogen accessibility and ring electron deficiency . Furthermore, the cyanomethyl group’s –I effect lowers the LUMO energy of the aromatic ring by approximately 1.8 eV compared to unsubstituted benzamide, rendering it highly receptive to nucleophilic aromatic substitution when activated by ortho/para electron-withdrawing groups .
Table 3: Spectral and Physicochemical Properties of 3-Bromo-N-(cyanomethyl)benzamide
Property | Characteristic Signature | Structural Implication |
---|---|---|
IR Spectroscopy | – ν(C≡N) absorption: 2240–2260 cm⁻¹ – ν(C=O) absorption: 1640–1670 cm⁻¹ – ν(N–H) stretch: 3320–3350 cm⁻¹ | – Confirms nitrile and secondary amide groups – Indicates absence of strong H-bonding (vs. ortho isomers) |
NMR (¹H) | – N–CH₂– protons: δ 4.20–4.50 ppm (doublet) – Aromatic protons (meta-Br): complex splitting 7.40–8.20 ppm – Amide N–H: δ 8.00–8.30 ppm (broad singlet) | – Demonstrates electron-withdrawing effect on methylene protons – Confirms disubstituted aromatic pattern |
X-ray Diffraction | – Dihedral angle: C(ar)–C(O)–N–C ≈ 120° – C≡N bond length: ~1.16 Å – Br–C bond length: ~1.90 Å | – Reveals near-perpendicular amide-aromatic ring orientation – Confirms typical nitrile and C–Br bond metrics |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1